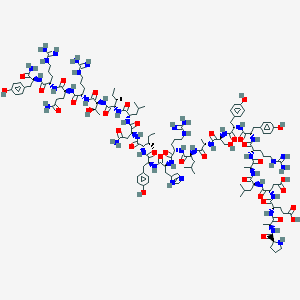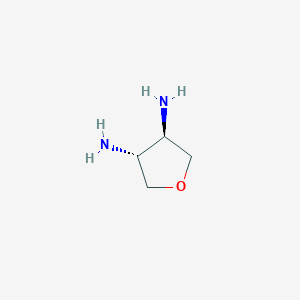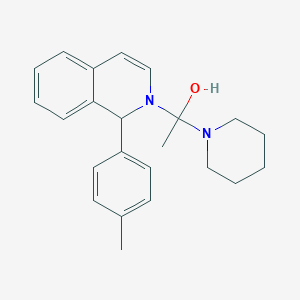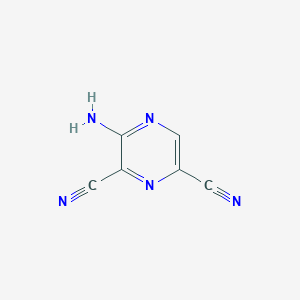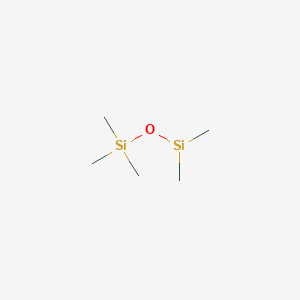![molecular formula C13H16N2 B044680 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-51-6](/img/structure/B44680.png)
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a chemical compound that has been studied extensively due to its potential applications in various fields of science. The compound is a heterocyclic molecule that contains a benzimidazole ring fused to an azepine ring. It has been found to have several biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it has been found to interact with several molecular targets, including GABA receptors, dopamine receptors, and serotonin receptors. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Several biochemical and physiological effects of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been reported. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects, which may be due to its ability to modulate neurotransmitter systems in the brain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, its ability to interact with multiple molecular targets makes it a promising candidate for drug development. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Direcciones Futuras
There are several future directions for research on 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to optimize its potential therapeutic effects by elucidating its exact mechanism of action and developing more potent derivatives.
Métodos De Síntesis
The synthesis of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the condensation of o-phenylenediamine with 2-methylcyclohexanone in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
The compound has been studied extensively for its potential applications in various fields of science. In pharmacology, it has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer. In neuroscience, it has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential medicinal properties.
Propiedades
Número CAS |
117644-51-6 |
|---|---|
Nombre del producto |
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
8-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-6-7-13-14-11-4-2-3-5-12(11)15(13)9-8-10/h2-5,10H,6-9H2,1H3 |
Clave InChI |
PATOYCNKEISFLE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
SMILES canónico |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
Sinónimos |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-8-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



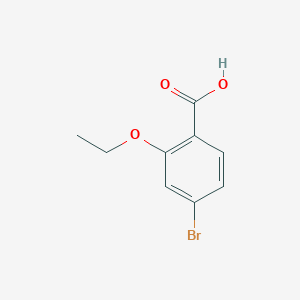
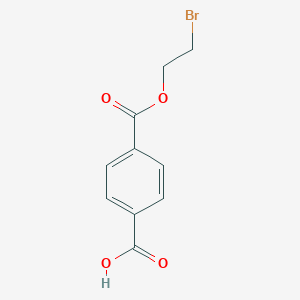

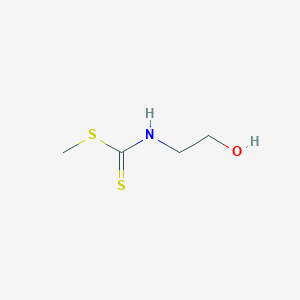
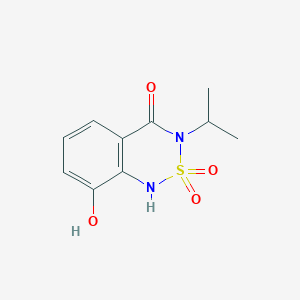

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)
